1,2-二苯基吡唑烷-3,5-二酮

描述

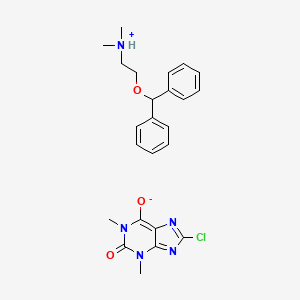

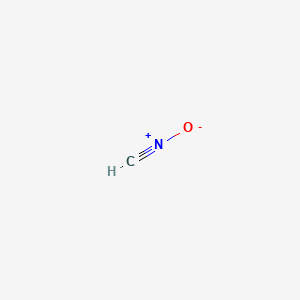

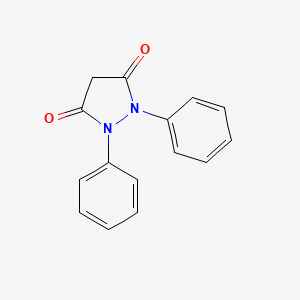

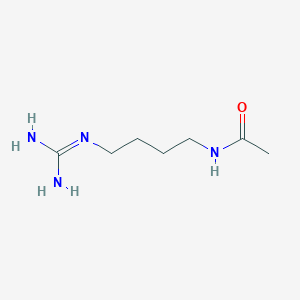

1,2-Diphenylpyrazolidine-3,5-dione, also known as 1,2-diphenylpyrazole-3,5-dione, is a heterocyclic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is an important intermediate in organic synthesis and has been widely used in the synthesis of various drugs and other compounds. 1,2-Diphenylpyrazolidine-3,5-dione has a variety of biological activities, such as antioxidant, anti-inflammatory, and antifungal. It has also been used in the synthesis of various drugs, including antimalarials, antifungals, and antitumor drugs.

科学研究应用

锰(III)催化的氧化

化合物 1,2-二苯基吡唑烷-3,5-二酮已用于锰(III)催化的氧化反应。例如,它在乙酸锰(III)存在下的有氧氧化会导致形成氢过氧化吡唑烷二酮。这一过程突出了其在合成有机化学中的潜力,特别是在氢过氧化物的简便生产中 (Rahman & Nishino, 2003).

三氟甲基化衍生物的合成

1,2-二苯基吡唑烷-3,5-二酮用于一步四组分反应,以产生三氟甲基化螺哌啶衍生物。该反应表现出高非对映选择性和效率,表明其在复杂有机化合物开发中的效用 (Zhou et al., 2018).

高官能化衍生物的形成

在另一个应用中,1,2-二苯基吡唑烷-3,5-二酮经历各种反应,包括杂环化,以形成新型杂环衍生物。这一过程突出了其在合成具有潜在药物和材料科学应用的不同有机化合物中的多功能性和潜力 (Khodairy & El-sayed, 2014).

含多氟烷基的衍生物

已探索了 1,2-二苯基吡唑烷-3,5-二酮与含多氟烷基的 2-和 3-氧代酯的反应。这一合成途径导致非甾体抗炎药的含氟类似物,突出了其在药物化学中的潜力 (Khudina et al., 2020).

杀虫活性

还对 3,5-吡唑烷二酮衍生物对棉叶虫的杀虫活性进行了研究。这些研究表明 1,2-二苯基吡唑烷-3,5-二酮衍生物在害虫管理中具有潜在的农业应用 (Abd-Ella et al., 2020).

抗菌活性

已合成 1-异烟酰基吡唑烷-3,5-二酮的曼尼希碱,并显示出对多种细菌具有抗菌活性,突出了其在开发新型抗菌剂中的相关性 (Bharadwaj et al., 2011).

固相合成

1,2-二苯基吡唑烷-3,5-二酮用于固相合成技术,例如三唑烷二酮的无痕合成,证明了其在现代合成方法中的效用 (Park & Cox, 2002).

作用机制

Target of Action

The primary target of 1,2-Diphenylpyrazolidine-3,5-dione, also known as Sulfinpyrazone, is the proximal convoluted tubule in the kidneys . This compound acts as a uricosuric agent, meaning it increases the excretion of uric acid in the urine .

Mode of Action

Sulfinpyrazone works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .

Biochemical Pathways

The action of Sulfinpyrazone primarily affects the urate handling pathway in the kidneys . By inhibiting the reabsorption of uric acid, it disrupts the balance between uric acid secretion and reabsorption in the proximal tubule, leading to an overall increase in the urinary excretion of uric acid .

Result of Action

The result of Sulfinpyrazone’s action is a decrease in the concentration of uric acid in the blood . This can help manage conditions like gout and gouty arthritis, where there is an excess of uric acid in the body . It can also promote the resorption of tophi, which are deposits of uric acid crystals that can form in chronic cases of gout .

安全和危害

1,2-Diphenylpyrazolidine-3,5-dione is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

1,2-Diphenylpyrazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with uric acid transporter 1, which is involved in the transport of uric acid in the body . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and potential therapeutic applications.

Cellular Effects

1,2-Diphenylpyrazolidine-3,5-dione affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of 1,2-Diphenylpyrazolidine-3,5-dione involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to downstream effects on cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diphenylpyrazolidine-3,5-dione can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 1,2-Diphenylpyrazolidine-3,5-dione vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

1,2-Diphenylpyrazolidine-3,5-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of cells and tissues. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of 1,2-Diphenylpyrazolidine-3,5-dione within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, making it an important factor in its therapeutic application.

Subcellular Localization

1,2-Diphenylpyrazolidine-3,5-dione exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

属性

IUPAC Name |

1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPKQGKEOCYMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877699 | |

| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2652-77-9 | |

| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)